molecular formula C19H13Cl2N3OS B11525398 (5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11525398
M. Wt: 402.3 g/mol
InChI Key: DMBNMBRBKVBWLE-IUXPMGMMSA-N
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Description

(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of indole, thiazolidinone, and dichlorophenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dichlorophenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the thiazolidinone ring through a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical structure allows for applications in material science and the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Properties

Molecular Formula

C19H13Cl2N3OS

Molecular Weight

402.3 g/mol

IUPAC Name

(5Z)-2-amino-5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H13Cl2N3OS/c20-14-6-5-11(7-15(14)21)9-24-10-12(13-3-1-2-4-16(13)24)8-17-18(25)23-19(22)26-17/h1-8,10H,9H2,(H2,22,23,25)/b17-8-

InChI Key

DMBNMBRBKVBWLE-IUXPMGMMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)/C=C\4/C(=O)N=C(S4)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=C4C(=O)N=C(S4)N

Origin of Product

United States

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